Celecoxib Carboxylic Acid Celecoxib Carboxylic Acid Carboxylic acid celecoxib is a member of pyrazoles.
Brand Name: Vulcanchem
CAS No.: 170571-01-4
VCID: VC20751603
InChI: InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
SMILES: C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Molecular Formula: C17H12F3N3O4S
Molecular Weight: 411.4 g/mol

Celecoxib Carboxylic Acid

CAS No.: 170571-01-4

Cat. No.: VC20751603

Molecular Formula: C17H12F3N3O4S

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Celecoxib Carboxylic Acid - 170571-01-4

CAS No. 170571-01-4
Molecular Formula C17H12F3N3O4S
Molecular Weight 411.4 g/mol
IUPAC Name 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Standard InChI InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
Standard InChI Key WTHNOVFEXONZMI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O

Celecoxib carboxylic acid is a significant metabolite of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties. This compound is primarily formed through the metabolic processes involving the oxidation of celecoxib. As an inactive metabolite, celecoxib carboxylic acid plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of celecoxib itself.

Structural Representation

PropertyValue
IUPAC Name4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
InChI KeyWTHNOVFEXONZMI-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O

Pharmacokinetics

The pharmacokinetics of celecoxib and its metabolite, celecoxib carboxylic acid, have been extensively studied. Celecoxib is absorbed rapidly in the gastrointestinal tract, with peak plasma levels occurring approximately three hours post-administration. The area under the curve (AUC) for celecoxib can vary significantly based on genetic factors, such as CYP2C9 genotype variations.

Key Pharmacokinetic Findings

Study ParameterFindings
Peak Plasma Concentration (Cmax)705 ng/mL after a single dose of 200 mg
AUC VariabilityApproximately 40% higher in black patients compared to Caucasians
Impact of FluconazoleIncreased AUCinf of celecoxib by up to 2.61-fold depending on genotype

Metabolism and Biological Activity

Celecoxib is primarily metabolized in the liver, where it undergoes oxidation to form celecoxib carboxylic acid. This metabolic process is crucial for determining the drug's efficacy and safety profile.

Metabolic Pathways

Celecoxib carboxylic acid is excreted mainly through urine and has been identified as a significant metabolite in various studies.

Research Findings on Celecoxib Carboxylic Acid

Recent studies have explored the implications of celecoxib carboxylic acid in drug interactions and its potential effects on pharmacokinetics when co-administered with other medications like fluconazole.

Notable Research Outcomes

  • Fluconazole Interaction: A study revealed that fluconazole significantly alters the pharmacokinetics of celecoxib, affecting its AUC and clearance rates across different CYP2C9 genotypes .

  • Molecular Docking Studies: Research involving molecular docking has shown that derivatives of celecoxib with carboxylic acid substitutions enhance interactions with COX-2, potentially leading to improved anti-inflammatory effects while maintaining safety profiles .

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